Boc-Asp(OMe)-fluoromethyl ketone

Beschreibung

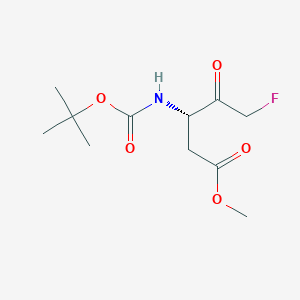

Boc-Asp(OMe)-fluoromethyl ketone (CAS 187389-53-3) is a potent, irreversible inhibitor of caspases, a family of cysteine proteases critical in apoptosis regulation. Its structure features a tert-butoxycarbonyl (Boc) group at the N-terminus, a methoxy-protected aspartate residue (Asp(OMe)), and a fluoromethyl ketone (FMK) warhead. The FMK group covalently binds to the active-site cysteine residue of caspases, forming a stable thioether adduct that blocks substrate access . This compound exhibits broad-spectrum activity against multiple caspases, including caspase-3, -7, and -8, and has been utilized to study apoptosis in diverse contexts, such as cancer cell lines (e.g., MCF-7, MDA-MB-231) and immune signaling pathways . Its enhanced reactivity, attributed to the electron-withdrawing fluorine atom, ensures rapid inhibition kinetics compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOOUCRHWJYCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940205 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187389-53-3 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogen-Exchange Methodology

The halogen-exchange approach is a classical route for introducing fluorine into organic molecules. For Boc-Asp(OMe)-fluoromethyl ketone, this method begins with the synthesis of a bromomethyl ketone intermediate. Bromination of diazoketones derived from N-phthaloyl-protected amino acids is achieved using hydrobromic acid (HBr). Subsequent substitution of the bromine atom with fluorine employs potassium fluoride (KF) in the presence of a crown ether catalyst (18-crown-6), yielding the FMK group.

For example, bromomethyl ketone 8 (derived from N-phthaloyl phenylalanine) reacts with KF/18-crown-6 to produce FMK 9 in 45% yield . Challenges include competing side reactions, such as the formation of non-fluorinated byproducts (6 ) during incomplete halogen exchange .

Key Reaction Conditions

-

Catalyst : 18-crown-6

-

Temperature : Room temperature

-

Solvent : Anhydrous tetrahydrofuran (THF)

Direct Fluorination of Diazo Intermediates

This method avoids halogen-exchange limitations by directly introducing fluorine via diazo chemistry. Diazoketones are synthesized from N-protected amino acids using diazomethane and triethylamine. Fluorination is achieved with hydrogen fluoride (HF) in pyridine, which selectively substitutes the diazo group with fluorine.

For instance, diazoketone 12 (from Boc-Asp(OMe)-OH) reacts with HF/pyridine to form FMK 13 without cyclization byproducts . The absence of amide protons (achieved via phthaloyl protection) prevents intramolecular reactions, ensuring higher purity.

Advantages

Dakin–West Modification

The Dakin–West reaction enables FMK synthesis via condensation of fluoroacetic anhydride with amino acid derivatives. Boc-Asp(OMe)-OH reacts with fluoroacetic anhydride in the presence of triethylamine and 4-dimethylaminopyridine (DMAP), forming FMK 19 . However, racemization at the P1 position is unavoidable, limiting its utility for stereosensitive applications.

Epoxide Ring-Opening with Fluoride

Epoxide intermediates offer a versatile route to FMKs. Epoxide 20 , derived from aspartic acid, undergoes ring-opening with potassium bifluoride (KHF2) to generate fluoro-alcohol 21 . Subsequent oxidation with Dess–Martin periodinane (DMP) yields this compound 25 .

Critical Steps

-

Epoxidation : Peracetic acid in dichloromethane.

-

Oxidation : DMP in anhydrous dichloromethane.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) streamlines FMK production by anchoring intermediates to resin. Fmoc-Asp(OtBu)-OH is attached to Wang resin, followed by diazoketone formation and fluorination. Temporary protection of the FMK carbonyl as a dimethyl ketal (73 ) prevents side reactions during peptide elongation .

Procedure Highlights

-

Resin : Wang resin (100–200 mesh).

-

Deprotection : 20% piperidine in DMF.

-

Cleavage : Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5).

Magnesium Fluoromalonate Route

This method employs magnesium benzyl fluoromalonate (56 ) to introduce the FMK group. Boc-protected glutamine (57 ) reacts with 56 in the presence of 1,1’-carbonyldiimidazole (CDI), followed by hydrogenolysis to yield FMK 59 . The approach avoids racemization and is scalable for industrial production.

Yield : 68% after catalytic hydrogenation .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H18FNO5 | |

| Molecular Weight | 263.26 g/mol | |

| Solubility (DMSO) | ≥100 mg/mL (379.85 mM) | |

| Storage Temperature | –20°C (desiccated) | |

| Stability in DMSO | 6–8 months at –20°C |

Preparation of Stock Solutions

Challenges and Optimization Strategies

-

Racemization : Dakin–West and diazoketone routes are prone to epimerization. Using bulky protecting groups (e.g., phthaloyl) minimizes this .

-

Low Yields : Halogen-exchange methods often yield ≤45%. Switching to HF/pyridine fluorination improves efficiency .

-

Purification : Solid-phase synthesis reduces purification steps but requires ketal protection to stabilize FMK during elongation .

Analyse Chemischer Reaktionen

Boc-D-FMK unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Boc-D-FMK kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Boc-D-FMK in verschiedene reduzierte Formen umwandeln.

Substitution: Boc-D-FMK kann Substitutionsreaktionen eingehen, insbesondere an der Fluormethylgruppe

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Boc-Asp(OMe)-FMK is utilized in several therapeutic contexts:

- Caspase Inhibition : It is primarily recognized for its ability to inhibit multiple caspases, making it a valuable tool in studying apoptosis and related pathways .

- Neuroprotection : Research indicates that Boc-Asp(OMe)-FMK can enhance the survival of spinal motoneurons after nerve injury, demonstrating its potential in neuroprotective therapies for conditions like spinal cord injuries and neurodegenerative diseases .

- Cancer Research : The compound has been shown to inhibit apoptosis in cancer cells, thus contributing to studies aimed at understanding tumor resistance to cell death .

Neuroprotection in Spinal Cord Injury

A study demonstrated that Boc-Asp(OMe)-FMK significantly improved the survival rates of spinal motoneurons in neonatal rats following root avulsion injuries. The findings suggest that this compound could be instrumental in developing treatments for spinal cord injuries .

Inhibition of Apoptosis in Cancer Cells

In vitro studies have shown that Boc-Asp(OMe)-FMK effectively blocks TGF-β-induced apoptosis in WEHI 231 cells, indicating its utility in cancer research where apoptosis modulation is crucial for therapeutic strategies .

Wirkmechanismus

Boc-D-FMK exerts its effects by irreversibly binding to the active site of caspases, thereby inhibiting their activity. This inhibition prevents the cleavage of caspase substrates, which are essential for the execution of apoptosis. The molecular targets of Boc-D-FMK include various caspases, such as caspase-3, caspase-7, and caspase-9 .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The table below summarizes key structural and functional differences between Boc-Asp(OMe)-fluoromethyl ketone and related caspase inhibitors:

Specificity and Selectivity

Boc-Asp(OMe)-FMK vs. Z-VAD-FMK :

- Boc-Asp(OMe)-FMK demonstrates superior specificity for caspases in certain contexts. For example, in activated T-cell blasts, Boc-Asp(OMe)-FMK effectively inhibited dexamethasone-induced apoptosis, whereas Z-VAD-FMK showed reduced efficacy .

- Z-VAD-FMK inhibits cysteine cathepsins (e.g., cathepsin B) in addition to caspases, leading to off-target effects in studies requiring precise caspase modulation .

Boc-Asp(OMe)-FMK vs. Ac-DEVD-FMK :

- Ac-DEVD-FMK is designed for caspase-3/7 specificity but lacks absolute selectivity. For instance, it may cross-react with caspase-8 in high concentrations .

- Boc-Asp(OMe)-FMK’s broader activity makes it preferable for pan-caspase inhibition, as seen in studies of Justicidin B-induced apoptosis in breast cancer cells, where it completely blocked caspase-dependent DNA fragmentation .

Mechanistic and Kinetic Differences

Reactivity of FMK vs. AOMK :

- The fluoromethyl ketone group in Boc-Asp(OMe)-FMK enhances electrophilicity, enabling faster reaction kinetics with caspase active sites compared to acyloxymethyl ketones (AOMK) like Boc-Asp(O-Bzl)-AOMK .

- AOMK-based inhibitors require hydrolysis to generate reactive intermediates, introducing delays in inhibition .

Role of Protective Groups :

Biologische Aktivität

Boc-Asp(OMe)-fluoromethyl ketone (Boc-Asp(OMe)-FMK) is a potent irreversible inhibitor of caspases, which are proteolytic enzymes playing crucial roles in the apoptotic process. This compound has garnered attention in various fields of biomedical research due to its ability to modulate apoptosis, making it a valuable tool in studying cell death mechanisms and potential therapeutic applications.

Boc-Asp(OMe)-FMK is characterized by:

- Chemical Structure : It contains a fluoromethyl ketone moiety that interacts with the active site of caspases.

- Molecular Formula : C₁₃H₁₅FNO₃

- CAS Number : 187389-53-3

Boc-Asp(OMe)-FMK acts by irreversibly binding to the active site cysteine residue of caspases, thereby inhibiting their activity. This inhibition prevents the cleavage of key substrates involved in the apoptotic cascade, effectively blocking apoptosis in various cell types.

Inhibition of Apoptosis

Research has demonstrated that Boc-Asp(OMe)-FMK effectively inhibits both initiator (caspase-2) and executioner (caspase-3) caspases. This inhibition has been shown to have significant effects in various experimental models:

- Neuroprotection : In rat models of neonatal hypoxia–ischemia, Boc-Asp(OMe)-FMK demonstrated neuroprotective effects by preventing neuronal death and enhancing survival rates of spinal motoneurons after injury .

- Immunosuppression : Studies indicate that this compound can suppress T cell activation and proliferation, highlighting its potential role as an immunosuppressive agent .

Impact on Disease Models

Boc-Asp(OMe)-FMK has been utilized in various disease models to assess its protective effects:

- Fungal Infections : In a study involving Histoplasma capsulatum infection, mice treated with Boc-D-FMK showed reduced apoptosis but increased fungal burden, suggesting a complex relationship between apoptosis and immune response .

- Renal Injury : The compound has been shown to ameliorate renal inflammation and fibrosis while reducing proteinuria in models of kidney injury .

Table 1: Summary of Biological Activities

Case Studies

-

Neonatal Hypoxia-Ischemia Model

- Objective : To evaluate neuroprotective effects.

- Findings : Administration of Boc-Asp(OMe)-FMK resulted in enhanced survival rates and reduced neuronal death in neonatal rats subjected to hypoxic conditions.

-

Histoplasmosis Infection

- Objective : To assess the impact on immune response during fungal infection.

- Findings : Mice treated with Boc-D-FMK exhibited a significant increase in fungal burden due to inhibited apoptosis, suggesting that while apoptosis is detrimental in some contexts, its inhibition can compromise host defense mechanisms .

Q & A

Q. What is the mechanistic role of Boc-Asp(OMe)-fluoromethyl ketone in caspase inhibition?

this compound is an irreversible, cell-permeable pan-caspase inhibitor that binds covalently to the catalytic cysteine residue in caspases via its fluoromethyl ketone (FMK) group. This inhibits caspase activity by blocking substrate access to the active site. Its specificity for aspartic acid in the P1 position aligns with caspase substrate recognition, making it effective in apoptosis studies . Methodologically, validate its activity using caspase activity assays (e.g., fluorogenic substrates) and confirm inhibition via immunoblotting for caspase cleavage products.

Q. How does this compound compare to other caspase inhibitors (e.g., Z-VAD-FMK) in experimental settings?

Unlike Z-VAD-FMK, which inhibits a broader range of caspases, this compound exhibits distinct selectivity. For example, it inhibits Fas-mediated phagocytosis and oxidative burst suppression but does not affect IL-8 chemotactic activity, suggesting differential targeting of caspase-dependent pathways . When designing experiments, use parallel assays (e.g., Annexin V staining vs. chemotaxis assays) to distinguish caspase-specific effects.

Q. What are the solubility and stability considerations for this compound in cell culture?

The compound is soluble in DMSO (up to 20 mM) and stable at -20°C. For cell-based assays, dissolve in DMSO and dilute in culture media to a final DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-treat cells for 1–2 hours before apoptosis induction to ensure adequate caspase inhibition .

Advanced Research Questions

Q. How can conflicting data on this compound efficacy in different cell lines be resolved?

Discrepancies in efficacy (e.g., variable inhibition of caspase-dependent DNA fragmentation in MCF-7 vs. MDA-MB-231 cells) may arise from differences in caspase isoform expression or off-target effects . To address this:

Q. What experimental strategies validate the in vivo use of this compound?

In vivo applications require optimizing delivery methods and dosage. For example, intrathecal injection at 20 µM effectively blocks caspase-3 in spinal cord injury models . Key considerations:

Q. How does this compound interact with non-apoptotic caspase functions (e.g., inflammation)?

While primarily an apoptosis inhibitor, caspases also regulate inflammatory pathways. This compound does not inhibit IL-8 chemotaxis, suggesting it spares caspase-independent inflammatory signaling . To study this:

- Combine with cytokine array profiling to assess off-target immune effects.

- Use models of sterile inflammation (e.g., LPS-treated macrophages) to dissect caspase roles .

Methodological Best Practices

Q. What controls are essential when using this compound in apoptosis studies?

- Positive controls: Staurosporine or TNF-α to induce apoptosis.

- Negative controls: DMSO vehicle and caspase-deficient cell lines (e.g., caspase-3 KO).

- Validation: Confirm inhibition via flow cytometry (Annexin V/PI) and caspase-3 cleavage assays .

Q. How to address potential off-target effects in caspase inhibition assays?

- Perform dose-response curves (typical range: 10–50 µM) to identify saturating concentrations .

- Use orthogonal methods (e.g., CRISPR-mediated caspase knockout) to confirm specificity.

- Screen for cross-reactivity with non-caspase proteases (e.g., cathepsins) using activity-based probes .

Data Interpretation and Troubleshooting

Q. Why might this compound fail to inhibit apoptosis in certain models?

Failure could indicate caspase-independent apoptosis (e.g., AIF-mediated pathways) or poor cell permeability. Mitigation steps:

Q. How to reconcile discrepancies between in vitro and in vivo efficacy?

Differences may stem from pharmacokinetic factors (e.g., rapid clearance) or tissue-specific caspase expression. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.